molecular formula C13H24Cl2N4 B1493815 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride CAS No. 2203017-69-8

2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

Cat. No. B1493815
CAS RN: 2203017-69-8
M. Wt: 307.3 g/mol
InChI Key: AOGCGFAJDVRHSK-UHFFFAOYSA-N
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Description

The compound “2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride” is a complex organic molecule. It contains a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . This structure is a core element in the structure of benzodiazepines and thienodiazepines .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of 1,4-diazepines involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . Another method involves the Knoevenagel condensation of readily available fragments, followed by an intramolecular aza-Wittig reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The diazepine ring is a key structural element, and the compound also contains a pyrrolo and a pyrazolo ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The synthesis of similar compounds involves reactions such as Knoevenagel condensation and intramolecular aza-Wittig reaction . Other reactions may involve C-H activation and amidation .

Future Directions

The synthesis and study of such compounds are of interest in the field of medicinal chemistry due to their potential biological activities . Future research could focus on improving the synthesis methods, studying the mechanism of action, and exploring potential applications in medicine.

properties

IUPAC Name

2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4.2ClH/c1-2-6-16(7-3-1)11-12-9-13-10-14-5-4-8-17(13)15-12;;/h9,14H,1-8,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGCGFAJDVRHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN3CCCNCC3=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 5
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 6
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

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